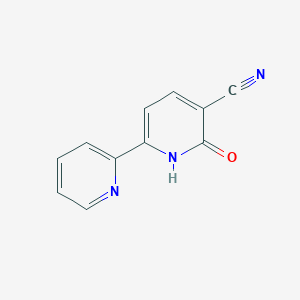

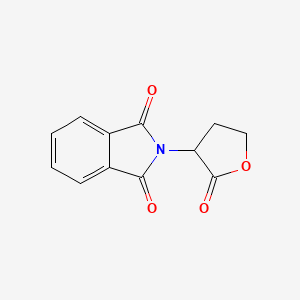

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile" is a heterocyclic organic molecule that is part of a broader class of compounds known for their diverse biological activities. These activities include antiphlogistic, analgesic, anticancer, and cardiotonic actions . The presence of a pyridone fragment and cyano groups in these compounds contributes to their biological relevance and fluorescence properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions. For instance, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was achieved through a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles can be performed using 4-oxoalkane-1,1,2,2-tetracarbonitriles with various acids . These methods highlight the versatility and efficiency of synthesizing complex pyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. For example, the structure of 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile and its derivatives were elucidated using single-crystal X-ray diffraction, providing detailed insights into the arrangement of atoms within the molecule . This structural information is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of pyridinecarbonitriles is diverse, with the ability to undergo various chemical transformations. Alkylation reactions, for instance, have been performed on 2-oxo-4,6-diaryl-1,2,3,4-tetrahydropyridine-3-carbonitriles under solid–liquid phase-transfer conditions, leading to simultaneous C- and N-alkylation . Additionally, aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been used to synthesize pyrido[1,2-a][1,3,5]triazine derivatives . These reactions demonstrate the compound's potential for further chemical modification and the development of new derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarbonitriles are influenced by their molecular structure. For instance, the planarity of the pyridine ring and the deviation of the nitrile group can affect the compound's stacking behavior in the crystal and its interaction with other molecules, as seen in the case of oxalic acid–pyridine-4-carbonitrile . The presence of cyano groups can also enhance the fluorescence quantum yield, which is significant for applications in fluorescence-based detection methods . Understanding these properties is essential for the practical application of these compounds in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Reactivity

- 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile and its derivatives are crucial in the synthesis of various heterocyclic compounds. For instance, reactions involving aroyl derivatives and cyanoacetamide under different conditions lead to the formation of compounds like 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles (Mathews et al., 2008). Aminomethylation of related compounds also produces significant derivatives like 3-R-8-aryl-6-oxo-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а][1,3,5]triazine-7,9-dicarbonitriles, which have been studied structurally through X-ray analysis (Khrustaleva et al., 2014).

Structural and Optical Analysis

- Structural and optical characteristics of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile derivatives have been a subject of research. Studies involving IR, electronic spectroscopy, and X-ray diffraction methods provide insights into the molecular structure and optical properties of these compounds (Cetina et al., 2010). For instance, fluorescence spectra and the effects of substituents on emission spectra of these compounds have been thoroughly investigated.

Photovoltaic and Optoelectronic Properties

- The compounds have shown significant potential in the field of optoelectronics and photovoltaics. Studies demonstrate the calculation of optical functions, optical energy gaps, and the diode characteristics of thin films made from these derivatives. The potential use of these compounds in fabricating heterojunctions for optoelectronic devices has been explored due to their favorable electrical and photosensitivity characteristics (Zedan et al., 2020).

Fluorescence and Luminescence Studies

- The spectral-luminescence properties of these compounds are significant for scientific applications. Research shows that non-catalytic conversion of related compounds in the presence of water can lead to the formation of fluorescent substances, and their fluorescence quantum yield has been measured and analyzed for potential applications (Ershov et al., 2015).

Crystallographic Studies

- The crystal structures of various derivatives of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile have been determined, showing that these compounds often exist in specific crystalline forms and conformations, which are crucial for understanding their chemical behavior and potential applications in various fields (Jansone et al., 2007).

properties

IUPAC Name |

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIROVGISVODAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372626 |

Source

|

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile | |

CAS RN |

56304-74-6 |

Source

|

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)